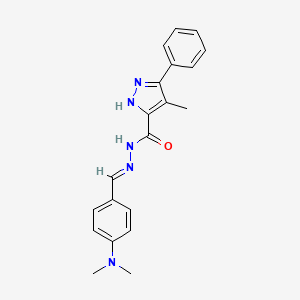

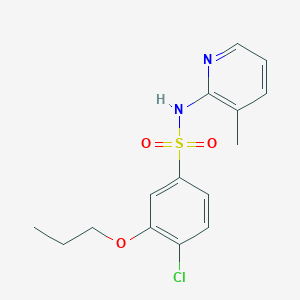

![molecular formula C19H18N2O4S B2372667 Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 896680-12-9](/img/structure/B2372667.png)

Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate is a chemical compound. It belongs to the class of organic compounds known as thiazoles, which are aromatic five-membered ring compounds with a general formula of C3H3NS .

Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Specific chemical reactions involving Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate are not detailed in the available resources.Physical And Chemical Properties Analysis

Thiazoles have similar chemical and physical properties to pyridine and pyrimidine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral . Specific physical and chemical properties of Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate are not detailed in the available resources.Applications De Recherche Scientifique

Synthesis and Biological Properties : Research on new piperidine substituted benzothiazole derivatives revealed that ethyl 2-aminobenzo[d]thiazole-6-carboxylate can be chemically modified to produce compounds with significant antibacterial and antifungal activities. This study illustrates the potential of ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate derivatives in developing new antimicrobial agents (Shafi et al., 2021).

Synthesis of Derivatives and Their Reactions : A study focused on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives highlights the chemical versatility of ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate. This work underscores its utility in creating complex molecules with potential biological applications, including antimicrobial activity (Mohamed, 2014).

Antimicrobial and Antioxidant Activities : The synthesis of 8-ethoxycoumarin derivatives, through interactions involving ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate, demonstrated the production of compounds with promising antimicrobial activities. This research provides a foundation for further exploration into the antimicrobial and antioxidant potentials of these compounds (Mohamed et al., 2012).

Immunomodulatory and Anticancer Activities : Investigation into novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, including ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate, revealed significant immunomodulatory and anticancer activities. These findings point to the potential use of these compounds in cancer therapy, specifically targeting colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).

Mécanisme D'action

Target of Action

Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate is a derivative of the benzothiazole class of compounds . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death

Biochemical Pathways

The inhibition of the DprE1 enzyme disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption prevents the formation of a functional cell wall, which is essential for the bacterium’s survival and proliferation . The downstream effects of this disruption include the death of the bacterium and the prevention of tuberculosis infection.

Pharmacokinetics

Benzothiazole derivatives are generally known to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the compound’s bioavailability, making it effective in reaching its target in the body.

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis pathway, the compound causes the death of the bacterium, preventing the spread of tuberculosis infection .

Action Environment

The action of Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate, like other benzothiazole derivatives, can be influenced by various environmental factors. These factors include the pH of the environment, the presence of other substances that may interact with the compound, and the temperature

Propriétés

IUPAC Name |

ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-3-24-14-8-5-12(6-9-14)17(22)21-19-20-15-10-7-13(11-16(15)26-19)18(23)25-4-2/h5-11H,3-4H2,1-2H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPJCMKTDZFXRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

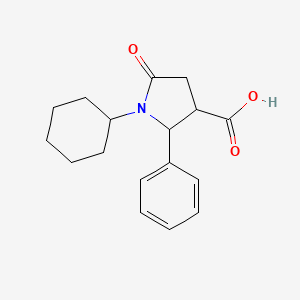

![3-Benzylsulfanyl-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2372587.png)

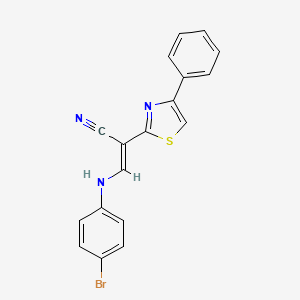

![methyl 4-(2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2372590.png)

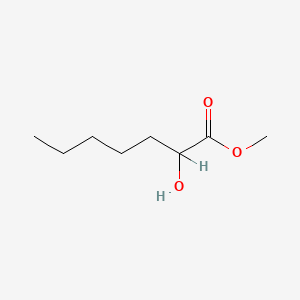

![6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2372594.png)

![N-(4-chlorobenzyl)-4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2372595.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-phenoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2372597.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-hydroxynaphthalene-2-carboxylate](/img/structure/B2372598.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2372602.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2372606.png)

![2-((4-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2372607.png)